ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate
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Overview
Description
Ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Synthesis and Pharmacological Screening : Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate has been cyclized with nucleophilic reagents to form new derivatives of pyrazolo[3,4-c]pyridazine. These compounds were then evaluated for their effects on the central nervous system (Zabska et al., 1998).
Reactivity and Transformations : The compound has been converted into various derivatives like 1,6-diazanaphthalene and pyrano[2,3-b]pyridine through reactions with different nucleophilic reagents, showcasing its versatility in the creation of heterocyclic compounds (Harb et al., 1989).
Synthesis of Novel Heterocycles : The compound is employed in the synthesis of new heterocycles like thieno[2,3-c]pyridazines and related structures, indicating its role in developing diverse chemical entities (Radwan & Bakhite, 1999).
Chemical Reactions
Formation of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with hydrazines to produce pyrazoles, demonstrating its role in facilitating specific chemical reactions (Mikhed’kina et al., 2009).
Synthesis of Pyrano[4,3-b]pyrans : The compound has been used in one-pot reactions to synthesize trifluoromethylated pyrano[4,3-b]pyrans, highlighting its utility in multi-component chemical reactions (Wang et al., 2012).
Structural Analysis and Antimicrobial Studies
Molecular Design and Structural Studies : In-depth molecular design studies involving the compound have led to the creation of pyrazolo[3,4-d]pyridazines, which are further subjected to various chemical modifications (Matiichuk et al., 2008).
Antibacterial and Antifungal Activities : Some derivatives of the compound have been reported to exhibit antibacterial and antifungal activities, thus contributing to pharmacological research (Radwan & Bakhite, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
ethyl 3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(14)8-6-5-15-4-3-7(6)12-13-9(8)11/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGMQWIYXFJGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC2=C1COCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.